Boiling Point and Volatility: Three-Methylene Spacer Confers 64 °C Higher Operational Ceiling Versus 4:2 FTOH
4,4,5,5,6,6,6-Heptafluorohexan-1-ol exhibits a boiling point of 140–141 °C at 745 mmHg, attributable to its –(CH₂)₃– spacer and a molecular weight of 228.11 g/mol . The closest structural analog, 4:2 FTOH (2-(perfluorobutyl)ethanol, CAS 2043-47-2), has a boiling point of only 76 °C at 50 mmHg (estimated ~160 °C corrected to 760 mmHg, but substantially lower under reduced pressure) and a molecular weight of 264.09 g/mol due to its nine fluorine atoms [1]. The shorter analog 2,2,3,3,4,4,4-heptafluorobutan-1-ol (CAS 375-01-9) boils at 96–97 °C at atmospheric pressure [2]. The target compound's intermediate boiling point enables higher-temperature synthetic and coating processes where lower-boiling fluorinated alcohols would prematurely evaporate.
| Evidence Dimension | Boiling point (thermal process ceiling) |
|---|---|
| Target Compound Data | 140–141 °C (745 mmHg) |
| Comparator Or Baseline | 4:2 FTOH: 76 °C (50 mmHg) [1]; Heptafluorobutanol: 96–97 °C (760 mmHg) [2] |
| Quantified Difference | ~64 °C higher than 4:2 FTOH at reduced pressure; ~44 °C higher than heptafluorobutanol at atmospheric pressure |
| Conditions | Boiling point measured at stated pressures; data from vendor technical datasheets and Wikipedia |
Why This Matters
Higher boiling point translates directly to a wider usable temperature window in solvent-based syntheses, film-forming coatings, and high-temperature curing processes without premature volatilization.
- [1] Wikipedia (German). 4:2-Fluortelomeralkohol. CAS 2043-47-2. Boiling Point: 76 °C (50 mmHg); Density: 1.59 g·cm⁻³. View Source
- [2] ChemWhat. 2,2,3,3,4,4,4-Heptafluoro-1-butanol (CAS 375-01-9). Boiling Point: 96-97 °C; Density: 1.6 g/mL at 25 °C. View Source
